3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol

Catalog No.
S12969074
CAS No.
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}ph...

Product Name

3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol

IUPAC Name

3-[1-hydroxy-2-(pyridin-2-ylmethylamino)ethyl]phenol

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c17-13-6-3-4-11(8-13)14(18)10-15-9-12-5-1-2-7-16-12/h1-8,14-15,17-18H,9-10H2

InChI Key

VZSURLQUQZLWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC(C2=CC(=CC=C2)O)O

3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol is a chemical compound characterized by its phenolic structure combined with a pyridine moiety. This compound features a hydroxyl group attached to a phenolic ring, which enhances its reactivity and potential biological activity. The presence of the pyridine ring, substituted with a methylamine group, contributes to its unique properties and interactions in various chemical environments.

Typical of phenolic compounds, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinones, which are often more reactive and can participate in further chemical transformations.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in medicinal chemistry.
  • Nucleophilic Substitution: The nitrogen in the pyridine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.

Research indicates that compounds similar to 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol exhibit significant biological activities. These include:

  • Antioxidant Properties: The phenolic hydroxyl group is known for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.
  • Enzyme Inhibition: Compounds with similar structures have been studied for their potential to inhibit enzymes involved in key metabolic pathways, such as cyclooxygenase and lipoxygenase.

The synthesis of 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol can be achieved through several methods:

  • Direct Alkylation: The phenolic compound can be alkylated using pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield the desired amine functionalities.
  • Multi-step Synthesis: A more complex synthetic route may involve the formation of intermediates that are subsequently converted into the final product through various transformations.

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Uniqueness

3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol stands out due to its specific combination of phenolic and pyridine functionalities, which may enhance its solubility and bioavailability compared to other similar compounds. Its potential applications in both pharmaceuticals and material science further underline its significance in research and development contexts.

Interaction studies involving 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol often focus on:

  • Protein Binding: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action as an inhibitor or modulator.
  • Metal Ion Complexation: The nitrogen atom in the pyridine ring may coordinate with metal ions, affecting the compound's reactivity and biological activity.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol. Here are some notable examples:

Compound NameStructureUnique Features
4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenolC13H13NO2Contains a hydroxymethyl group on a different pyridine position, affecting its biological profile .
5-bis(pyridin-2-ylmethyl)aminomethylquinolinC14H14N4OExhibits fluorescence properties; useful as a probe in biological studies .
3-(Pyridin-2-yloxy)phenolC12H11NOLacks an amino group but retains similar antioxidant properties

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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